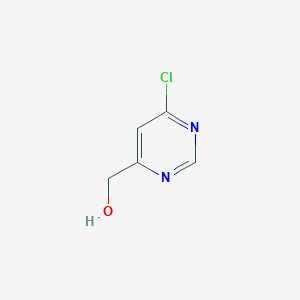

(6-Chloropyrimidin-4-YL)methanol

CAS No.: 1025351-41-0

Cat. No.: VC2863787

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1025351-41-0 |

|---|---|

| Molecular Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | (6-chloropyrimidin-4-yl)methanol |

| Standard InChI | InChI=1S/C5H5ClN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2 |

| Standard InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N |

| SMILES | C1=C(N=CN=C1Cl)CO |

| Canonical SMILES | C1=C(N=CN=C1Cl)CO |

Introduction

(6-Chloropyrimidin-4-YL)methanol, also known as 6-chloro-4-hydroxymethylpyrimidine, is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Safety Information

This compound is classified with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation . Precautionary measures include avoiding contact with skin and eyes and using protective equipment during handling .

Synthesis

While specific synthesis methods for (6-chloropyrimidin-4-YL)methanol are not detailed in the available literature, compounds with similar structures often involve reactions that include nucleophilic substitution or addition reactions to form the pyrimidine ring and its substituents.

Applications

Pyrimidine derivatives are widely studied for their potential in medicinal chemistry, particularly in the development of antimicrobial agents and therapeutic drugs . Although specific applications of (6-chloropyrimidin-4-YL)methanol are not well-documented, its structural similarity to other biologically active pyrimidines suggests potential uses in biological research.

Structural Similarities

Compounds like (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride share structural elements with (6-chloropyrimidin-4-YL)methanol, such as the chloropyrimidine moiety, but differ in their functional groups and biological targets.

Biological Activity

Pyrimidine derivatives are known for their interaction with biological targets, including enzymes and receptors, which can lead to applications in pharmacology. The specific biological activity of (6-chloropyrimidin-4-YL)methanol would depend on its ability to interact with such targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume